molecular formula C18H12O B184984 2-Phenylnaphtho[2,1-b]furan CAS No. 14385-54-7

2-Phenylnaphtho[2,1-b]furan

Cat. No. B184984
CAS RN: 14385-54-7
M. Wt: 244.3 g/mol
InChI Key: FTYUMOGCRQVDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylnaphtho[2,1-b]furan, also known as PNF, is a chemical compound that belongs to the class of naphthofurans. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of drug discovery. PNF has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and anti-microbial properties.

Mechanism Of Action

The exact mechanism of action of 2-Phenylnaphtho[2,1-b]furan is not fully understood. However, it is believed to exert its biological effects through the modulation of various cellular pathways. 2-Phenylnaphtho[2,1-b]furan has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 2-Phenylnaphtho[2,1-b]furan has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Phenylnaphtho[2,1-b]furan has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Moreover, 2-Phenylnaphtho[2,1-b]furan has been found to decrease the levels of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Additionally, 2-Phenylnaphtho[2,1-b]furan has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Advantages And Limitations For Lab Experiments

2-Phenylnaphtho[2,1-b]furan has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily improved through various purification techniques. Moreover, 2-Phenylnaphtho[2,1-b]furan has been shown to exhibit various biological activities, making it a promising compound for drug discovery. However, 2-Phenylnaphtho[2,1-b]furan also has some limitations for use in lab experiments. Its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, 2-Phenylnaphtho[2,1-b]furan has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for the study of 2-Phenylnaphtho[2,1-b]furan. One potential area of research is the development of 2-Phenylnaphtho[2,1-b]furan-based drugs for the treatment of cancer and inflammatory diseases. Moreover, the elucidation of the exact mechanism of action of 2-Phenylnaphtho[2,1-b]furan could provide insights into the development of novel therapeutic strategies. Additionally, further studies are needed to investigate the pharmacokinetic properties of 2-Phenylnaphtho[2,1-b]furan and its potential toxicity in vivo. Overall, 2-Phenylnaphtho[2,1-b]furan represents a promising compound for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-Phenylnaphtho[2,1-b]furan involves the condensation of 2-hydroxy-1-naphthaldehyde and phenylacetic acid in the presence of a suitable acid catalyst. The reaction proceeds through an aldol condensation mechanism, which results in the formation of 2-Phenylnaphtho[2,1-b]furan as the final product. The purity of the synthesized compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-Phenylnaphtho[2,1-b]furan has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and anti-microbial properties. 2-Phenylnaphtho[2,1-b]furan has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, 2-Phenylnaphtho[2,1-b]furan has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

CAS RN

14385-54-7

Product Name

2-Phenylnaphtho[2,1-b]furan

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

2-phenylbenzo[e][1]benzofuran

InChI

InChI=1S/C18H12O/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H

InChI Key

FTYUMOGCRQVDMH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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